Product packaging for 4-Chloro-2,6-diiodophenol(Cat. No.:CAS No. 15459-50-4)

4-Chloro-2,6-diiodophenol

Cat. No.: B102086
CAS No.: 15459-50-4
M. Wt: 380.35 g/mol
InChI Key: UCFDGPBRXPCSBW-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diiodophenol (CAS 15459-50-4) is a halogenated phenolic compound that serves as a versatile synthetic intermediate in organic chemistry for the preparation of more complex structures . Its unique polyhalogenated structure, featuring both chlorine and iodine atoms, makes it a valuable building block in pharmaceutical research, particularly in the development of antimicrobial and antifungal agents . In material science, this compound can be utilized to modify polymers or create functionalized materials with specific properties . Furthermore, this compound is also recognized in environmental science as a model compound for studying the treatment of iodinated disinfection byproducts (I-DBPs) in water. Research has explored its catalytic hydrodehalogenation (HDH) using supported noble metal catalysts like Pd/TiO₂ and Rh/TiO₂ to understand the activity and chemo-selectivity in breaking different carbon-halogen bonds . The compound requires specific storage conditions to maintain stability and should be kept sealed in a dry environment, ideally at 2-8°C . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClI2O B102086 4-Chloro-2,6-diiodophenol CAS No. 15459-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDGPBRXPCSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436564
Record name 4-CHLORO-2,6-DIIODOPHENOL
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Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15459-50-4
Record name 4-Chloro-2,6-diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15459-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CHLORO-2,6-DIIODOPHENOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2,6 Diiodophenol

Advanced Strategies for 4-Chloro-2,6-diiodophenol Synthesis

The synthesis of this compound is most effectively achieved through the electrophilic iodination of a 4-chlorophenol (B41353) starting material. This process involves the direct introduction of two iodine atoms onto the phenol (B47542) ring.

Electrophilic Iodination Approaches Utilizing Iodine and Hydrogen Peroxide in Aqueous Media

A highly efficient and environmentally conscious method for synthesizing this compound involves the use of molecular iodine in combination with aqueous hydrogen peroxide. scielo.brresearchgate.net This approach is notable for its use of water as a solvent, which is non-flammable and innocuous, and hydrogen peroxide as a safe and environmentally acceptable oxidizing agent. scielo.br The reaction proceeds by allowing 4-chlorophenol to react with iodine and hydrogen peroxide in water. scielo.br

In a typical procedure, 4-chlorophenol is treated with 1.5 equivalents of iodine and 3 equivalents of hydrogen peroxide in water at 50°C for 24 hours. scielo.br This method results in an excellent yield of this compound, reported to be as high as 93-95%. scielo.brscite.ai The success of this reaction is critically dependent on the presence of the hydrogen peroxide oxidant. scielo.br Without it, the starting material is recovered unchanged. scielo.br The oxidizing agent, such as hydrogen peroxide or a copper salt, is necessary to oxidize the unreactive molecular iodine (I₂) to a more potent electrophilic species, conceptually I⁺, which then reacts with the aromatic ring. libretexts.orgorgoreview.com

This green chemistry approach offers a straightforward and selective pathway to 2,6-diiodophenols, which are valuable starting materials in various synthetic applications. scielo.brresearchgate.net

Regioselective Synthesis of Iodinated Phenols and Related Derivatives

The synthesis of specifically substituted iodinated phenols, such as this compound, relies on the principles of regioselectivity in electrophilic aromatic substitution. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. However, in the case of 4-chlorophenol, the para position is already occupied by a chlorine atom. This directs the incoming iodine atoms to the ortho positions (positions 2 and 6) relative to the hydroxyl group. scielo.br

The presence of an electron-withdrawing group, such as the chlorine atom at the para position, facilitates the di-iodination at the ortho positions. scielo.br This is a general trend observed in the iodination of phenols with deactivating substituents. For instance, the iodination of phenol itself under similar conditions can lead to a mixture of 2-iodophenol (B132878) and 2,6-diiodophenol (B1640560), with the di-substituted product being favored with increased equivalents of iodine. scielo.brthieme-connect.com

Various iodinating reagents and systems have been explored to achieve regioselectivity. nih.govresearchgate.netuky.edu For example, N-iodosuccinimide (NIS) in the presence of an acid like p-toluenesulfonic acid (PTSA) is a common reagent for the iodination of phenols. researchgate.netuky.edu However, the iodine/hydrogen peroxide system in water has proven to be particularly effective and selective for the synthesis of 2,6-diiodophenols from para-substituted phenols. scielo.br

Derivatization Pathways and Precursor Utility

This compound serves as a versatile precursor for a range of more complex organic molecules, owing to the reactivity of its hydroxyl and iodo substituents.

Conversion to Silylaryl Triflates for Aryne Precursor Applications

A significant application of this compound is its conversion into silylaryl triflates, which are valuable precursors for generating arynes. scielo.bracs.org Arynes are highly reactive intermediates widely used in organic synthesis to construct complex molecular architectures. acs.orgnih.gov

The synthesis of these aryne precursors typically involves a multi-step process. nih.gov First, the 2,6-diiodophenol derivative undergoes a metal-halogen exchange reaction, followed by trapping with a silicon electrophile to introduce a silyl (B83357) group at one of the ortho positions. The resulting silylated phenol is then converted to the corresponding triflate by reaction with trifluoromethanesulfonic anhydride (B1165640). scielo.bracs.org These 2-(trimethylsilyl)aryl triflates can then generate arynes under mild, fluoride-induced conditions. acs.orgnih.gov

While effective, the use of the expensive and corrosive trifluoromethanesulfonic anhydride is a drawback. nih.govresearchgate.net This has led to the exploration of alternative precursors, such as 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, which can be prepared from phenols and the less hazardous 4-chlorobenzenesulfonyl chloride. nih.govresearchgate.net

Role in the Synthesis of Oxygenated Heterocyclic Compounds via Palladium-Catalyzed Transformations

The iodo groups on this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. scielo.br These reactions are instrumental in the synthesis of a wide variety of oxygenated heterocyclic compounds, which are common motifs in biologically active molecules and natural products. scielo.brdokumen.pub

For example, this compound can be used in palladium-catalyzed intramolecular cyclization reactions to form fused ring systems. wvu.edunih.gov The general strategy involves the coupling of the iodophenol with a suitable partner, followed by a palladium-catalyzed ring closure. The specific nature of the heterocyclic compound formed depends on the reaction partner and the specific catalytic system employed. Palladium-catalyzed reactions such as Heck, Suzuki, and Stille couplings are commonly utilized in these synthetic routes. wvu.educhinesechemsoc.org

Utility as a Precursor in Complex Organic Molecule and Polymer Synthesis

The reactivity of this compound extends to its use as a building block in the synthesis of more intricate organic molecules and polymers. The presence of three distinct reactive sites—the hydroxyl group and two iodine atoms—allows for sequential and selective functionalization.

For instance, the iodine atoms can be replaced through various cross-coupling reactions to introduce new aryl or alkyl groups, leading to complex, multi-substituted aromatic structures. The phenolic hydroxyl group can be etherified or esterified to further elaborate the molecule. This versatility makes this compound a valuable intermediate in the multi-step synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

In the realm of polymer chemistry, di-iodinated phenols can serve as monomers. The di-iodo functionality allows for the formation of polymer chains through iterative cross-coupling reactions. While 2,6-dichlorophenol (B41786) is a known precursor in polymer synthesis, its iodinated counterparts like this compound offer the potential for polymers with different properties, such as increased radiopacity due to the presence of iodine.

Generation of Related Halogenated Phenols and Analogs for Comparative Studies

The synthesis of analogs of this compound is crucial for comparative studies, enabling researchers to investigate structure-activity relationships, reaction mechanisms, and toxicological profiles. These studies often involve the preparation of a series of halogenated phenols with varied substitution patterns and halogen types.

A common and efficient method for generating iodinated phenols involves direct electrophilic iodination of a corresponding phenol precursor. For instance, this compound can be synthesized from 4-chlorophenol. One established method uses potassium iodide and potassium iodate (B108269) in the presence of an acid. chemicalbook.com An alternative green chemistry approach employs hydrogen peroxide as an oxidant with iodine in an aqueous medium. scielo.br This latter method has been successfully used to prepare a variety of iodinated phenols by selecting the appropriate starting material. For example, the reaction of 4-chlorophenol under these conditions yields this compound with high efficiency. scielo.br Similarly, starting with 2-bromophenol (B46759) or 2,6-dichlorophenol produces their corresponding di-iodinated or mono-iodinated analogs, respectively. scielo.br

The scope of this synthetic strategy allows for the creation of a library of compounds for comparative analysis. Detailed findings from these synthetic approaches are presented below.

Table 1: Synthesis of Iodinated Phenols via H₂O₂-Promoted Iodination

This table summarizes the synthesis of various halogenated phenols using iodine and hydrogen peroxide in water, highlighting the versatility of the method for generating analogs for comparative studies.

Starting PhenolIodine Equiv.H₂O₂ Equiv.ConditionsProductIsolated Yield (%)Reference
4-Nitrophenol1.5350°C, 24h2,6-Diiodo-4-nitrophenol80% scielo.br
4-Chlorophenol1.5350°C, 24hThis compound93% scielo.br
2-Bromophenol1.5350°C, 24h2-Bromo-4,6-diiodophenol90% scielo.br
2,6-Dichlorophenol1.5350°C, 24h2,6-Dichloro-4-iodophenol (B1308735)95% scielo.br

Beyond direct synthesis, chemical transformations of this compound and related compounds provide another avenue for generating analogs and conducting comparative reactivity studies. Catalytic hydrodehalogenation (HDH) is one such transformation that has been explored. Studies comparing the HDH of this compound and 2,4,6-triiodophenol (B146134) reveal selectivity based on the halogen's position and type, as well as the catalyst used. nih.gov

Research shows that on a Palladium/Titanium dioxide (Pd/TiO₂) catalyst, the C-I bond exhibits higher reactivity than the C-Cl bond. nih.gov Consequently, the hydrodehalogenation of this compound proceeds by first removing the ortho-substituted iodine atoms, leading to 4-chlorophenol as the dominant product. nih.gov In contrast, a Rhodium/Titanium dioxide (Rh/TiO₂) catalyst can achieve complete dehalogenation to cyclohexanone (B45756) and shows better resistance to iodine poisoning. nih.gov Such studies are fundamental for understanding the environmental fate and potential remediation pathways for these compounds.

Table 2: Comparative Catalytic Hydrodehalogenation (HDH) of Polyiodinated Phenols

This table outlines the products and catalyst performance in the hydrodehalogenation of this compound and a related analog, demonstrating how chemical transformations are used in comparative studies.

SubstrateCatalystKey ObservationDominant ProductReference
This compoundPd/TiO₂Ortho-iodine removed before para-chlorine; significant catalyst deactivation observed.4-Chlorophenol nih.gov
This compoundRh/TiO₂Complete hydrodehalogenation with little iodine poisoning.Cyclohexanone nih.gov
2,4,6-TriiodophenolPd/TiO₂Para-iodine is more favorably removed than ortho-iodine due to steric hindrance.2,6-Diiodophenol / 4-Iodophenol nih.gov

Further synthetic modifications are employed to create more complex analogs for specific comparative evaluations, such as assessing biological activity. For example, halogenated phenols, including a 4-chloro-6-iodophenol derivative, have been used as precursors to synthesize Schiff bases for antimicrobial screening. researchgate.net This involves the condensation of a substituted salicylaldehyde (B1680747) with an amine to explore how different halogen substitutions influence the biological properties of the resulting larger molecule. researchgate.netorientjchem.org These synthetic efforts are critical for developing a deeper understanding of the structure-function relationships within the broader class of halogenated phenols.

Spectroscopic and Structural Elucidation of 4 Chloro 2,6 Diiodophenol and Its Analogs

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation. Each technique offers unique insights into different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 4-Chloro-2,6-diiodophenol, the symmetry of the molecule is a key determinant of the observed signals. Due to the substitution pattern, the two protons on the aromatic ring are chemically equivalent. This results in a single signal, a singlet, for these two protons. A study reported the chemical shift for these protons at δ 7.66 ppm when measured in deuterochloroform (CDCl₃). scielo.br The hydroxyl proton (-OH) also appears as a singlet, with its chemical shift reported at δ 5.71 ppm in the same solvent. scielo.br The position of the hydroxyl proton signal can be variable and is influenced by solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring. The carbon atoms directly bonded to the heavy iodine atoms are expected to show signals at relatively high field (lower ppm values) due to the heavy atom effect. A study using a 75 MHz spectrometer reported the chemical shifts for the carbon skeleton, providing a complete map of the carbon environments within the molecule. scielo.br

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H 7.66 Singlet Ar-H scielo.br
¹H 5.71 Singlet OH scielo.br

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. americanpharmaceuticalreview.com

For this compound, the IR spectrum provides clear evidence of its key structural features. The most prominent and characteristic band is the stretching vibration of the hydroxyl (-OH) group. This typically appears as a broad band in the region of 3400-3500 cm⁻¹. A reported IR spectrum for a solid sample (KBr pellet) shows characteristic absorption bands that confirm the molecular structure. scielo.br

Other significant vibrations include:

O-H Bending: Vibrations associated with the bending of the hydroxyl group.

C-O Stretching: Occurring in the fingerprint region, typically around 1200-1250 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H Stretching and Bending: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane bending modes are found at lower wavenumbers.

C-I and C-Cl Stretching: The vibrations for carbon-halogen bonds appear at the low-frequency end of the spectrum.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound (C₆H₃ClI₂O), the nominal molecular weight is 380 g/mol . bldpharm.comsigmaaldrich.combiosynth.com

In a mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The isotopic pattern of the molecular ion is highly characteristic for halogenated compounds. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), and iodine is monoisotopic (¹²⁷I). This results in a distinctive pattern of peaks for the molecular ion and its fragments.

High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecule with very high precision (typically to four or more decimal places), which allows for the unambiguous determination of the elemental formula. thieme-connect.de For C₆H₃ClI₂O, this technique would confirm the presence of one chlorine and two iodine atoms. Fragmentation patterns in the mass spectrum would likely involve the sequential loss of the iodine and chlorine atoms, as well as the hydroxyl group, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. orientjchem.org Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, primarily due to π→π* transitions of the benzene ring electrons.

The spectrum of phenol (B47542) typically shows two main absorption bands. The substitution of halogens onto the aromatic ring influences the position and intensity of these bands. The presence of iodine atoms is known to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. For this compound, the π→π* transitions are expected to occur around 270 nm. Analysis of the UV-Vis spectrum, often conducted in solvents like methanol (B129727) or dichloromethane, helps in understanding the electronic structure of the molecule. nih.gov

Crystallographic Analysis and Molecular Architecture

While spectroscopic methods reveal connectivity and functional groups, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction is an analytical technique that provides precise information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comhzdr.de The technique works by directing X-rays at a single crystal and analyzing the resulting diffraction pattern of spots (reflections). uol.de This analysis allows for the determination of the unit cell—the basic repeating structural unit of the crystal—and the exact position of every atom within it. uol.de

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2,6-diiodophenol (B1640560)

Characterization of Intramolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The molecular conformation and crystal packing of this compound and its analogs are significantly influenced by a variety of weak intramolecular interactions. These forces, particularly hydrogen bonds and C-H...π interactions, play a crucial role in dictating the molecule's three-dimensional structure and its physicochemical properties.

Hydrogen Bonding: The most prominent intramolecular interaction within the this compound scaffold is the hydrogen bond between the hydroxyl proton (-OH) and the ortho-halogen substituents. In phenols with ortho-halogens, a conformational equilibrium exists between the cis form, where the hydroxyl group is oriented toward the halogen, and the trans form, where it points away. The cis conformer is stabilized by an intramolecular O-H···X hydrogen bond (where X is a halogen).

Studies on various 2-halophenols have established a clear trend in the strength of this interaction. The enthalpy of these intramolecular hydrogen bonds in carbon tetrachloride has been evaluated, with the stability order being Cl > Br > F > I. cdnsciencepub.com For instance, the enthalpy for the O-H···Cl interaction is approximately 1.44 kcal/mole, while for O-H···I it is about 1.08 kcal/mole. cdnsciencepub.com In 2,6-dihalophenols, the hydroxyl proton is locked into a cis conformation with one of the halogens. rsc.org In the case of this compound, the hydroxyl group is flanked by two iodine atoms, leading to the formation of a stable O-H···I intramolecular hydrogen bond. While direct enthalpy data for this compound is not extensively reported, data from analogs such as 2-phenyl-6-chlorophenol and 2-phenyl-4,6-diiodophenol show a free energy preference for the O-H···Cl interaction over the O-H···I interaction. cdnsciencepub.com

In more complex derivatives, such as Schiff bases formed from diiodophenols, this intramolecular hydrogen bonding is a defining structural feature. bohrium.commdpi.com For example, in (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4-chloro-6-iodophenol, a strong intramolecular hydrogen bond forms between the phenolic hydroxyl group and the azomethine nitrogen, contributing significantly to the compound's stability. bohrium.commdpi.com

C-H...π Interactions: C-H...π interactions are a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system (like a phenyl ring) serves as the acceptor. rsc.org These interactions are primarily driven by dispersion forces and are crucial in the stabilization of crystal structures and molecular recognition. researchgate.net

While not as dominant as the O-H···I bond, C-H...π interactions can be significant in the solid-state packing of this compound and its derivatives. In the crystal structure of related compounds, such as palladium(II) Schiff base complexes derived from 4,6-diiodophenol, both C-H...π (aryl) and more unusual C-H...π (chelate) interactions have been observed and analyzed using Hirshfeld surfaces and DFT calculations. researchgate.netresearchgate.net These interactions occur between the C-H bonds of one molecule and the π-electron cloud of the phenyl ring of a neighboring molecule, influencing how the molecules stack in the crystal lattice. nih.gov The presence of electron-withdrawing halogens on the phenyl ring can modulate the π-system's ability to act as a hydrogen bond acceptor.

Interaction TypeDonorAcceptorSignificance in AnalogsReference
Intramolecular Hydrogen Bond Phenolic O-Hortho-IodineStabilizes the cis conformation of the hydroxyl group. cdnsciencepub.comrsc.org
Intramolecular Hydrogen Bond Phenolic O-HAzomethine NKey stabilizing feature in Schiff base derivatives. bohrium.commdpi.comnih.gov
C-H...π Interaction Aromatic/Aliphatic C-HPhenyl π-systemInfluences crystal packing and supramolecular assembly in the solid state. rsc.orgresearchgate.netresearchgate.net

Correlation of Spectroscopic Data with Determined Molecular Structures

The molecular structure of this compound is elucidated and confirmed through a combination of spectroscopic techniques. Each method provides specific information that, when correlated, gives a comprehensive understanding of the molecule's atomic connectivity and spatial arrangement.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The presence of a phenolic hydroxyl group is confirmed by a characteristic O-H stretching vibration. In Schiff base derivatives of diiodophenols, this band appears in the region of 3447 cm⁻¹. orientjchem.org The position and shape of this band are sensitive to hydrogen bonding. In this compound, the intramolecular O-H···I hydrogen bond would be expected to cause a broadening and a shift to a lower wavenumber (frequency) compared to a "free" hydroxyl group. The spectrum would also show characteristic C-O stretching vibrations (around 1204 cm⁻¹ in analogs) and absorptions corresponding to the aromatic C-H and C=C bonds. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum of this compound is expected to be relatively simple. The two aromatic protons on the ring would appear as a singlet due to the plane of symmetry, with a chemical shift influenced by the surrounding electronegative halogens. The phenolic proton signal is particularly diagnostic. Its chemical shift is highly dependent on hydrogen bonding. Studies of 2,6-dihalophenols, which are locked in a cis conformation, show a downfield shift for the OH proton. rsc.org The calculated OH chemical shift for 2,6-diiodophenol is 5.40 ppm. rsc.org This correlation helps confirm the presence and nature of the intramolecular hydrogen bond.

¹³C NMR: The ¹³C NMR spectrum confirms the substitution pattern on the benzene ring. For this compound, four distinct signals would be expected in the aromatic region. Based on data from the analog (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4-chloro-6-iodophenol, the carbon atom bonded to the hydroxyl group (C-OH) is expected to resonate significantly downfield, around 158.89 ppm. mdpi.com The carbons bonded to the heavy iodine atoms (C-I) would show characteristic chemical shifts, while the carbon attached to chlorine (C-Cl) and the remaining C-H carbons would complete the spectrum, allowing for unambiguous assignment of the structure.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. For this compound (C₆H₃ClI₂O), the expected molecular weight is approximately 380.35 g/mol . chemicalbook.com The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion, which would clearly show the presence of one chlorine atom (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of iodine and chlorine atoms, further corroborating the structure.

Spectroscopic TechniqueStructural FeatureExpected Observation (based on analogs)Reference
IR Spectroscopy O-H stretch (phenolic)Broad band shifted to lower frequency due to intramolecular H-bonding. orientjchem.org
C-O stretchAbsorption around 1204 cm⁻¹. orientjchem.org
¹H NMR Phenolic -OH protonDownfield chemical shift (e.g., ~5.40 ppm) indicating intramolecular H-bonding. rsc.org
Aromatic protonsA singlet for the two equivalent H-atoms on the ring.
¹³C NMR C-OH (carbon bonded to hydroxyl)Signal significantly downfield (e.g., ~158.89 ppm). mdpi.com
C-I, C-Cl, C-HFour distinct signals confirming the substitution pattern. mdpi.com
Mass Spectrometry Molecular WeightMolecular ion peak [M]⁺ at m/z ≈ 380.35. chemicalbook.com
Chlorine AtomCharacteristic isotopic pattern for one Cl atom (M⁺ and M+2 peaks in ~3:1 ratio). nih.gov

Computational Chemistry Investigations of 4 Chloro 2,6 Diiodophenol

Quantum Mechanical (QM) and Molecular Mechanics (MM) Modeling Approaches

The computational investigation of 4-Chloro-2,6-diiodophenol and related halophenols employs a range of modeling techniques, from the highly accurate but computationally intensive Quantum Mechanical (QM) methods to the faster, classical Molecular Mechanics (MM) force fields. Often, a hybrid QM/MM approach is utilized, which offers a balance of accuracy and efficiency, particularly for studying molecules within a larger environment like a solvent or a biological system. researchgate.netwikipedia.orgfrontiersin.org

In a typical QM/MM setup, the region of primary chemical interest, such as the phenolic ring and its substituents in this compound, is treated with a QM method like Density Functional Theory (DFT). This allows for a detailed description of the electronic structure and bonding. The surrounding environment, for instance, solvent molecules or amino acid residues in an enzyme active site, is modeled using MM force fields. researchgate.netwikipedia.orgfrontiersin.org The choice of QM method and basis set is crucial for obtaining reliable results. For halogenated compounds, basis sets that can accurately describe the electron-rich nature of iodine and chlorine are essential. Hybrid functionals like B3LYP are commonly employed in DFT calculations for such systems. researchgate.net

Table 1: Analogous QM/MM Modeling Approaches for Halogenated Phenols

SystemQM MethodBasis SetMM Force FieldInvestigated PropertyReference
Halophenol in Cytochrome P450DFT (B3LYP)6-31G(d)CHARMMBiotransformation Mechanism researchgate.net
4-Chlorophenol (B41353) in WaterDFTNot SpecifiedNot SpecifiedDechlorination PathwayNot Specified
1-(4-Chloro-2,6-dimethylphenyl)ethanoneDFT (Gaussian09)Not SpecifiedNot SpecifiedElectronic Properties

This table presents examples of QM/MM and QM studies on compounds analogous to this compound, illustrating common computational methodologies.

Simulation of Reaction Mechanisms and Energy Landscapes (e.g., analogies from dehalogenation studies)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the dehalogenation of aromatic compounds. For this compound, understanding the pathways of deiodination and dechlorination is critical for assessing its environmental fate and potential for bioremediation.

One analogous study on the dechlorination of all 209 PCB congeners by an ethylene (B1197577) glycol anion found that the Gibbs free energy barriers are in the range of 7–22 kcal/mol, and the reactions are generally irreversible. acs.org The study also highlighted that chlorine atoms at ortho positions are more prone to substitution. acs.org This suggests that for this compound, the iodine atoms at the ortho positions (2 and 6) would likely be the primary sites for nucleophilic attack.

Table 2: Analogous Calculated Activation Energies for Dehalogenation Reactions

ReactantReaction TypeComputational MethodCalculated ΔG‡ (kcal/mol)Reference
Decachloro-PCBNucleophilic Substitution (ortho-Cl)DFT13.4 ± 1.1 acs.org
Polychlorinated Dibenzo-p-dioxinsDehydrochlorinationDFT-9.99 to -10.83 eV (Reaction Energy) mdpi.com

This table provides examples of calculated activation and reaction energies for dehalogenation of compounds structurally related to this compound. Note that a negative reaction energy indicates an exothermic process.

The mechanism of enzymatic dehalogenation has also been a subject of computational investigation. QM/MM simulations of halophenols in the active site of enzymes like cytochrome P450 can reveal the intricate steps of substrate binding, oxidation, and product release. researchgate.net These studies help in understanding how the protein environment influences the reaction mechanism and regioselectivity of dehalogenation.

Predictive Modeling of Spectroscopic Properties and Conformational Dynamics

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, predicting its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra can be particularly valuable.

The prediction of ¹³C and ¹H NMR chemical shifts is often achieved using DFT calculations with the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.uksparkl.meacs.orgresearchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the proper consideration of conformational flexibility. For a molecule like this compound, which has a rotatable hydroxyl group, a conformational search is necessary to identify the low-energy conformers. mun.canih.govmdpi.comyoutube.com The predicted NMR parameters are then typically averaged based on the Boltzmann population of these conformers.

Table 3: Analogous Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Halogenated Phenol (B47542) Derivative

AtomExperimental Shift (ppm)Calculated Shift (ppm)MethodReference
C1-OH155.0156.2B3LYP/6-311G(d,p) researchgate.net
C2-Cl120.5121.3B3LYP/6-311G(d,p) researchgate.net
C3130.1130.8B3LYP/6-311G(d,p) researchgate.net
C4128.9129.5B3LYP/6-311G(d,p) researchgate.net

This table shows a comparison of experimental and calculated ¹³C NMR chemical shifts for 4-chloro-N-(2-methoxyphenyl)benzamidoxime, demonstrating the accuracy of DFT-based predictions for a related halogenated aromatic compound. researchgate.net

Reactivity, Reaction Mechanisms, and Environmental Transformation Pathways of 4 Chloro 2,6 Diiodophenol

Mechanistic Insights into Electrophilic Aromatic Substitution During Synthesis

The synthesis of 4-Chloro-2,6-diiodophenol from 4-chlorophenol (B41353) involves an electrophilic aromatic substitution reaction, specifically iodination. The mechanism of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group and the chlorine (-Cl) atom.

The hydroxyl group is a strongly activating, ortho, para-directing group. This is due to its ability to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. The lone pairs on the oxygen atom can be delocalized into the ring, increasing the nucleophilicity of the ortho and para positions.

The chlorine atom, while being deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director because of its ability to donate electron density through resonance. However, the activating effect of the hydroxyl group is significantly stronger than the directing effect of the chlorine atom.

In the synthesis of this compound, the starting material is 4-chlorophenol. The para position relative to the hydroxyl group is already occupied by the chlorine atom. Therefore, the incoming electrophiles (iodine) are directed to the positions that are ortho to the strongly activating hydroxyl group. This leads to the substitution of iodine at the 2 and 6 positions of the 4-chlorophenol ring, resulting in the formation of this compound. The reaction proceeds via the formation of a sigma complex, or arenium ion, which then loses a proton to restore aromaticity.

Table 1: Directing Effects of Substituents in the Synthesis of this compound

SubstituentActivating/DeactivatingDirecting EffectInfluence on Iodination of 4-Chlorophenol
-OH Strongly Activatingortho, paraDirects incoming iodine to the 2 and 6 positions.
-Cl Deactivatingortho, paraIts directing effect is overridden by the stronger -OH group.

Phototransformation Mechanisms in Aqueous Environments (e.g., Photonucleophilic Substitution)

In aqueous environments, this compound is susceptible to phototransformation, a process driven by the absorption of ultraviolet (UV) radiation. The primary mechanisms involved are likely to be direct photolysis and photosensitized reactions involving reactive oxygen species (ROS).

Direct photolysis involves the absorption of a photon by the this compound molecule, leading to an excited state. This excited molecule can then undergo various reactions, including homolytic cleavage of the carbon-halogen bonds. Given that the carbon-iodine bond is weaker than the carbon-chlorine bond, it is expected that the initial step in the photolysis of this compound would be the cleavage of a C-I bond, leading to the formation of a phenyl radical and an iodine radical. This can be followed by a series of reactions, including hydrogen abstraction from water to form 4-chloro-2-iodophenol (B1583855) or further degradation.

Photonucleophilic substitution is another potential pathway, where the excited state of the molecule becomes more susceptible to attack by nucleophiles present in the water, such as hydroxide (B78521) ions. This could lead to the replacement of the halogen atoms with hydroxyl groups, forming chlorinated and iodinated hydroquinones and other hydroxylated derivatives.

In addition to direct photolysis, indirect photolysis can occur through the action of photosensitizers present in natural waters, such as humic substances. These sensitizers can absorb light and transfer the energy to oxygen, generating singlet oxygen and other reactive oxygen species (ROS) like hydroxyl radicals. These highly reactive species can then attack the this compound molecule, leading to its degradation. For related compounds like 4-chlorophenol, oxidation by hydroxyl radicals has been shown to be a significant degradation pathway.

Biodegradation Pathways

The biodegradation of halogenated phenols is a critical process in their environmental fate. While specific studies on this compound are limited, the biodegradation pathways can be inferred from studies on related chlorophenols and iodinated phenols involving various microorganisms and enzymes.

A variety of bacteria and fungi have been shown to degrade chlorophenols. For instance, white-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorophenols. biorxiv.org These fungi secrete extracellular lignin-modifying enzymes that can oxidize these compounds.

Bacterial degradation of chlorophenols often proceeds through initial hydroxylation of the aromatic ring, followed by ring cleavage. For example, Pseudomonas species have been shown to degrade chlorophenols by converting them to chlorocatechols, which are then further metabolized. nih.gov The initial step often involves a monooxygenase enzyme that incorporates a hydroxyl group onto the ring. Subsequent dehalogenation can occur either before or after ring cleavage. Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a key step in the anaerobic degradation of many halogenated aromatic compounds.

Table 2: Examples of Microorganisms Involved in the Degradation of Related Chlorophenols

MicroorganismTypeCompound DegradedKey Enzymes/Pathways
Phanerochaete chrysosporiumFungus (White-rot)Pentachlorophenol, other chlorophenolsLignin peroxidase, Manganese peroxidase
Pseudomonas sp.Bacterium2,4,6-trichlorophenol, other chlorophenolsMonooxygenases, Dioxygenases
Arthrobacter chlorophenolicusBacterium4-chlorophenolMonooxygenases, Dioxygenases
Trichoderma longibraciatumFungus2,6-dichlorophenol (B41786)Oxidases

Specific enzymes play a crucial role in the biotransformation of halogenated phenols. Laccases, which are copper-containing oxidases found in many fungi, can oxidize phenolic compounds, leading to their polymerization and precipitation, or to the formation of less toxic products. nih.gov

Dehaloperoxidases are another class of enzymes with the potential to degrade halogenated phenols. These enzymes catalyze the oxidative dehalogenation of these compounds. The mechanism of dehalogenation catalyzed by dehaloperoxidase involves two sequential one-electron oxidations of the halogenated phenol (B47542) substrate, leading to a cationic intermediate that facilitates the removal of the halogen. nih.gov While the native substrate for some dehaloperoxidases is 2,4,6-tribromophenol, it is plausible that they could also act on this compound.

Dioxygenase enzymes are also critical in the bacterial degradation of aromatic compounds. They catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage and subsequent metabolism.

Environmental Persistence and Transformation Kinetics in Aquatic Systems

The environmental persistence of this compound in aquatic systems is determined by the rates of various transformation processes, including photolysis, hydrolysis, and biodegradation. The presence of two iodine atoms and one chlorine atom on the phenol ring makes it a relatively persistent and toxic compound.

The kinetics of transformation for halogenated phenols in water are influenced by factors such as pH, temperature, and the presence of other substances like dissolved organic matter. amazonaws.com Generally, the rate of photolysis increases with increasing pH for phenolic compounds, as the phenolate (B1203915) form is more susceptible to photooxidation.

Table 3: Summary of Environmental Transformation Pathways for this compound

Transformation PathwayDescriptionKey Factors Influencing Rate
Photolysis Degradation by UV light, leading to C-I and C-Cl bond cleavage and formation of radical species.Light intensity, pH, presence of photosensitizers.
Biodegradation Microbial breakdown by fungi and bacteria through enzymatic action.Microbial population, nutrient availability, temperature, pH.
Hydrolysis Reaction with water, potentially leading to the replacement of halogens with hydroxyl groups. Generally slow for aryl halides.pH, temperature.

Biological and Biomedical Research on 4 Chloro 2,6 Diiodophenol and Its Bioactive Analogs

Larvicidal Efficacy against Vector Mosquitoes (Aedes aegypti)

The phenolic compound 4-chloro-2,6-diiodophenol has demonstrated significant toxicity against the larvae of Aedes aegypti, the primary vector for diseases such as dengue fever, yellow fever, and Zika virus. scirp.orgresearchgate.net Research into its effectiveness reveals its potential as a larvicide, offering an alternative to conventional insecticides.

Comparative Larvicidal Activity with Other Phenolic Compounds and Established Insecticides (e.g., Temephos®)

Studies comparing the larvicidal activity of this compound with other phenolic compounds have shown its superior toxicity. For instance, it is considerably more toxic to Ae. aegypti larvae than its parent compound, 2,6-diiodophenol (B1640560). scirp.orgresearchgate.net The addition of a chlorine atom at the para position of the phenolic ring significantly enhances its larvicidal potency. While effective, this compound is less potent than the widely used organophosphate insecticide, Temephos®. scirp.orgresearchgate.net However, it presents an advantage in terms of reduced environmental persistence compared to Temephos®.

The toxicity of these compounds against Ae. aegypti larvae follows a decreasing order: Temephos® > this compound > 2,6-dichloro-4-iodophenol (B1308735) > 2,6-diiodophenol > 4-hydroxy-3,5-diiodoacetophenone. scirp.org

Interactive Data Table: Comparative Larvicidal Activity (LC50 values) against Aedes aegypti Larvae

CompoundLC50 (mg/L)
Temephos®0.017 scirp.org
This compound 6.35 scirp.org
2,6-Dichloro-4-iodophenol69.94 scirp.org
2,6-Diiodophenol94.88 scirp.org
4-Hydroxy-3,5-diiodoacetophenone109.64 scirp.org

Ovicidal Activity and Inhibition of Egg Hatching

In addition to its larvicidal properties, this compound has been shown to possess ovicidal activity, effectively inhibiting the hatching of Ae. aegypti eggs. scirp.org Studies have demonstrated that this phenolic compound can achieve 100% inhibition of egg hatching for up to five days. scirp.org This dual action against both larval and egg stages highlights its potential for more comprehensive mosquito population control.

Dose-Response Relationships and Determination of Lethal Concentrations (LC50 values)

The larvicidal efficacy of this compound is directly related to its concentration. Dose-response studies have been conducted to determine the lethal concentrations required to cause mortality in specific percentages of the larval population. The LC50 value, which represents the concentration that is lethal to 50% of the tested larvae, for this compound has been determined to be 11.53 mg/L. However, when formulated with a surfactant, the LC50 value decreases, indicating increased toxicity. scirp.org

Interactive Data Table: Lethal Concentrations (LC) of this compound against Aedes aegypti Larvae

Lethal ConcentrationWithout Tween 80® (mg/L)With Tween 80® (mg/L)
LC102.67 scirp.org2.19 scirp.org
LC5011.53 scirp.org6.35 scirp.org
LC9049.71 scirp.org18.36 scirp.org

Ecotoxicological Assessment in Non-Target Organisms (Artemia salina)

To evaluate the potential environmental impact of this compound, its toxicity has been assessed in the non-target organism Artemia salina (brine shrimp), a standard model for ecotoxicological studies. scirp.orgresearchgate.net The results indicate that this compound is toxic to A. salina. scirp.org Interestingly, the lethal concentration values for A. salina were generally lower than those for Ae. aegypti larvae, suggesting that the mechanisms of toxicity may differ between the two organisms. scirp.org This highlights the importance of considering the broader ecological effects when developing new larvicidal agents.

Interactive Data Table: Lethal Concentrations (LC) of Phenolic Compounds against Artemia salina

CompoundLC10 (mg/L)LC50 (mg/L)LC90 (mg/L)
2,6-Diiodophenol56.97 scirp.orgNot specifiedNot specified
This compound Not specifiedNot specifiedNot specified

Mechanistic Studies of Biological Action and Structure-Activity Relationships (SAR)

The enhanced larvicidal activity of this compound compared to its analogs provides insights into its structure-activity relationship (SAR). The presence of a chlorine atom at the para-position of the phenol (B47542) ring is a key structural feature that significantly increases its toxicity to Aedes aegypti larvae. It is hypothesized that the addition of the chlorine atom increases the hydrophobicity of the molecule. This increased lipophilicity likely facilitates better penetration through the larval cell membranes, leading to improved interaction with biological targets and ultimately, higher toxicity. nih.gov The positioning of the iodine atoms on the phenolic ring also plays a role in modulating the compound's bioactivity. Further research is necessary to fully elucidate the specific mechanisms of action. scirp.org

Elucidation of Toxicity Mechanisms and Modes of Action

The toxicity of this compound is primarily understood through its effects on various organisms, notably mosquito larvae. The compound's mode of action is intrinsically linked to its chemical structure, featuring a phenolic hydroxyl group and halogen substituents. The phenolic group can participate in hydrogen bonding and redox reactions within biological systems. Concurrently, the iodine and chlorine atoms can engage in halogen bonding and electrophilic substitution reactions, which can disrupt biological macromolecules and cellular processes.

One of the key mechanisms contributing to its toxicity is the increased hydrophobicity, or lipophilicity, imparted by the chlorine atom. This property is thought to enhance the molecule's ability to penetrate cellular membranes, thereby improving its access to and interaction with internal biological targets. Furthermore, the presence of halogens, particularly iodine, can increase the compound's electrophilicity, making it more reactive towards nucleophilic sites in essential biomolecules like proteins and enzymes, potentially leading to their inactivation and subsequent cellular dysfunction. Studies on related chlorophenols suggest that their toxicity can also stem from their ability to act as uncouplers of oxidative phosphorylation, disrupting the energy production process in mitochondria, although specific studies on this compound's effect on this pathway are less detailed.

Correlation of Molecular Structure with Observed Bioactivity

The relationship between the molecular structure of halogenated phenols and their biological activity is a critical area of research. Studies comparing this compound with its analogs demonstrate clear structure-activity relationships (SAR).

The toxicity generally follows a trend where increased halogenation impacts potency. researchgate.net The specific type and position of the halogen atoms are crucial. For instance, the combination of two iodine atoms at the ortho-positions and a chlorine atom at the para-position in this compound appears to create a particularly potent toxicological profile against certain organisms. scirp.orgresearchgate.net

Table 1: Comparative Larvicidal Activity of this compound and Analogs against Aedes aegypti

CompoundLC₅₀ (mg·L⁻¹)ObservationReference
This compound 6.35 - 11.53Highest toxicity among the tested diiodophenols. scirp.orgresearchgate.net
2,6-Diiodophenol 94.88Significantly lower toxicity than its 4-chloro derivative. scirp.org
2,6-Dichloro-4-iodophenol 69.94Lower toxicity compared to this compound. researchgate.net
4-Hydroxy-3,5-diiodoacetophenone 109.64Lower toxicity compared to the other tested phenols. scirp.org

LC₅₀ (Lethal Concentration 50%) represents the concentration required to kill 50% of the test population. The range for this compound reflects results from studies with and without surfactants like Tween 80®, which can enhance solubility and apparent toxicity. scirp.org

Investigation of Antimicrobial Potential (referencing studies on Schiff bases and related phenolic compounds)

While direct studies on the antimicrobial properties of this compound are limited, extensive research into related phenolic compounds and their Schiff base derivatives provides significant insight into its potential. Schiff bases, compounds containing an azomethine group (>C=N–), are known for their wide range of biological activities, including antibacterial and antifungal effects. nih.govresearchgate.net

Furthermore, the formation of metal complexes with Schiff base ligands often leads to a significant enhancement of their antimicrobial activity compared to the free ligands. researchgate.netdoaj.org This is a promising avenue for developing potent antimicrobial agents based on the this compound scaffold.

Exploration of Other Pharmacological Activities (e.g., anticancer, antiviral, anti-inflammatory, antitumor, anti-HIV properties based on derivatives)

The structural motifs present in this compound are found in various molecules explored for a wide range of pharmacological activities. Derivatives such as Schiff bases and pyrazoles have been a particular focus of such research.

Many biologically important Schiff bases derived from aromatic aldehydes and amines have been reported to possess not only antimicrobial properties but also anti-inflammatory, antitumor, anticancer, and anti-HIV activities. researchgate.netorientjchem.org The presence of halogen substituents on the phenolic ring of these Schiff bases can modulate their electronic and steric properties, potentially enhancing their interaction with specific biological targets and thus their therapeutic effect. researchgate.net

Similarly, pyrazole (B372694) derivatives, which can be synthesized from chalcones derived from halogenated phenols, are another class of heterocyclic compounds with a broad spectrum of biological activities. Research has shown that various pyrazole derivatives exhibit antifungal, anticancer, anti-inflammatory, and anti-diabetic properties. ijcpa.in For instance, a study on pyrazole-derived quinolines, which included a 4-chloro-6-iodophenol moiety, reported potent antifungal and antibacterial activities. ijcpa.in These findings suggest that derivatization of this compound into such heterocyclic systems could unlock significant therapeutic potential, although direct evidence for antiviral or anti-HIV activity of its immediate derivatives is yet to be established in the literature.

Environmental Impact and Remediation Strategies for 4 Chloro 2,6 Diiodophenol Contamination

Environmental Monitoring and Detection in Various Matrices

Effective management of 4-Chloro-2,6-diiodophenol contamination relies on robust monitoring and detection methods capable of identifying and quantifying the compound in complex environmental matrices such as water, soil, and biological tissues. The development of sensitive analytical techniques is crucial for assessing the extent of contamination and ensuring the efficacy of remediation efforts.

Advanced chromatographic techniques coupled with mass spectrometry are the primary tools for the detection of halogenated phenols. Liquid chromatography/mass spectrometry (LC/MS), particularly with atmospheric pressure chemical ionization (APCI), has proven effective for analyzing chlorophenols in environmental samples. unl.pt For instance, a study on the phototransformation of disinfection byproducts in seawater successfully identified this compound using an electrospray ionization triple quadrupole mass spectrometer (ESI-tqMS). nih.gov This highlights the capability of modern analytical instruments to detect specific isomers even at low concentrations in saline water. nih.gov

For more complex matrices like soil and wood, preconcentration procedures such as solid-phase microextraction (SPME) are often employed to enhance detection limits. unl.pt SPME, combined with techniques like gas chromatography (GC) or LC-MS/MS, reduces solvent consumption and extraction time compared to traditional methods. unl.pt Furthermore, the coupling of high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS) offers a highly sensitive method for the speciation of iodinated compounds. One study developed an HPLC-ICP-MS method to separate and determine various iodophenols in urine, achieving detection limits significantly lower than those obtained with conventional UV detection. researchgate.net Such methodologies could be adapted for environmental matrices to monitor for this compound and its potential metabolites.

Table 1: Analytical Methods for Halogenated Phenol (B47542) Detection

Analytical Technique Matrix Target Compound(s) Key Findings & Reference
LC/APCI-MS/MS Wood, Soil Chlorophenols SPME combined with LC/MS/MS allows for reproducible quantification with detection limits in the ng/g range. unl.pt
ESI-tqMS Seawater Halophenolic DBPs Identified this compound as a phototransformation product of 2,4,6-triiodophenol (B146134). nih.gov
HPLC-ICP-MS Human Urine Iodophenol Compounds Achieved detection limits of 0.08–0.22 µg/L, which were 300–325 times lower than with UV detection. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a promising suite of technologies for the degradation of persistent organic pollutants like this compound. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of mineralizing organic compounds into less harmful substances like water and carbon dioxide. kirj.eebioline.org.br

Photocatalysis, a well-studied AOP, has shown significant efficacy in degrading chlorophenols. nih.gov The process typically involves a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals. acs.orgnih.gov Studies on 4-chlorophenol (B41353) have identified key degradation intermediates, including hydroquinone (B1673460) and 4-chlorocatechol, providing insight into the reaction pathways. acs.orgnih.gov The efficiency of photocatalytic degradation can be influenced by factors such as pH, catalyst dosage, and the presence of other substances like surfactants. nih.govnih.gov For instance, the degradation of 4-chlorophenol using a UV/H2O2 system was found to be optimal at a neutral pH of 7. bioline.org.br

Other AOPs include the use of ozone (O3), hydrogen peroxide (H2O2), and Fenton's reagent (Fe2+/H2O2). kirj.ee The combination of UV light with H2O2 has been successfully used to destroy chlorophenols. kirj.ee A novel AOP combining peroxymonosulfate (B1194676) (PMS) with iodide ions has also been developed for the selective removal of phenolic pollutants under circumneutral pH conditions, with iodide atoms identified as the dominant oxidants. acs.org Given that this compound contains both chlorine and iodine atoms, its degradation via AOPs may involve complex pathways, including photonucleophilic substitutions, as observed in the phototransformation of 2,4,6-triiodophenol in seawater, which led to the formation of brominated and chlorinated analogs. nih.gov

Table 2: Comparison of AOPs for Chlorophenol Degradation

AOP Method Target Compound Catalyst/Oxidant Key Findings & Reference
Photocatalysis 4-Chlorophenol TiO₂ Degradation proceeds via intermediates like hydroquinone and 4-chlorocatechol. acs.org
UV/H₂O₂ p-Chlorophenol H₂O₂ Optimal degradation achieved at pH 7 and an H₂O₂ concentration of 0.05 mol/L. bioline.org.br
Microwave/UV/TiO₂ 4-Chlorophenol TiO₂ Synergistic effects between microwave irradiation and photocatalysis enhance degradation. nih.gov
ZVI/Peroxides 2,4,6-Trichlorophenol Fe⁰, H₂O₂, PMS, PS Degradation efficiency was highest with H₂O₂ and PMS at an optimal initial pH of 3.2. dntb.gov.ua

Bioremediation Approaches and Microbial Consortia Studies

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical treatment methods for contaminants like this compound. This approach utilizes the metabolic capabilities of microorganisms to degrade or transform pollutants into less toxic substances. acs.org

While specific microbial consortia for the degradation of this compound are not extensively documented, studies on related chlorophenolic and iodophenolic compounds provide valuable insights. Bacteria of the genus Pseudomonas have been widely studied for their ability to utilize 4-chlorophenol as a sole carbon and energy source. acs.org The degradation of 4-chlorophenol by Pseudomonas putida can be enhanced through synergistic treatments, such as with neutral reactive species generated by non-thermal plasma, which convert 4-chlorophenol into derivatives that are more readily assimilated by the bacteria. acs.org The primary bacterial degradation pathways for 4-chlorophenol proceed through either hydroquinone or chlorocatechol intermediates. acs.orgresearchgate.net

The biodegradability of halogenated phenols is influenced by the type and position of the halogen substituents. For instance, 4-chloro-2-methylphenol (B52076) is considered readily biodegradable. oecd.org The potential for bioremediation of iodinated phenols is suggested by the degradation of compounds like ioxynil (B1672095) (4-cyano-2,6-diiodophenol). asm.org The process involves microorganisms breaking down organic macromolecules into smaller, non-toxic molecules through mineralization and co-metabolism. researchgate.net However, the high toxicity of certain chlorophenols can be a barrier to bioremediation, as it may inhibit microbial growth. acs.org Therefore, successful bioremediation often depends on the adaptation of microbial consortia and the optimization of environmental conditions such as nutrient availability and pH. researchgate.net

Risk Assessment Methodologies

Assessing the environmental risk of this compound involves evaluating its potential for bioaccumulation in aquatic organisms and its acute toxicity. These assessments are crucial for establishing environmental quality standards and guiding risk management decisions.

Bioaccumulation potential is often initially estimated using the octanol-water partition coefficient (log Kow or logP). A high logP value suggests a greater tendency for a chemical to partition into fatty tissues of organisms. While many chlorophenes have log Kow values that suggest a potential for bioaccumulation, measured bioconcentration factors (BCF) in fish have often been found to be below the threshold that triggers a high concern for bioaccumulation. industrialchemicals.gov.au For related compounds like 2-chlorophenol, BCF values in fish have been reported in the range of 14-29 L/kg. rivm.nl

Toxicity studies are fundamental to risk assessment. Research on this compound has demonstrated its toxicity to various aquatic organisms. In one study, it was found to be the most toxic among several iodophenols tested against Aedes aegypti larvae and Artemia salina (brine shrimp). The addition of a chlorine atom to the 2,6-diiodophenol (B1640560) structure significantly enhances its toxicity. This highlights the importance of the specific halogenation pattern in determining the compound's biological activity.

Table 3: Acute Toxicity of this compound and Related Compounds

Compound Test Organism LC₅₀ (mg/L) Key Findings & Reference
This compound Aedes aegypti (larvae) 6.35 Highest toxicity among the tested iodophenols. researchgate.net
This compound Artemia salina 8.94 Addition of chlorine to the diiodophenol structure increases toxicity.
2,6-Dichloro-4-iodophenol (B1308735) Aedes aegypti (larvae) 69.94 Lower toxicity compared to the chloro-diiodo isomer. researchgate.net
2,6-Diiodophenol Aedes aegypti (larvae) 94.88 Significantly less toxic than its chlorinated counterpart. researchgate.net

Risk assessment methodologies integrate this toxicity data with exposure predictions to derive Environmental Risk Limits (ERLs) or Predicted No-Effect Concentrations (PNECs). oecd.orgrivm.nl For 4-chloro-2-methylphenol, a PNEC for aquatic environments was calculated to be 0.05 mg/L, demonstrating the process of using ecotoxicological data to establish protective concentration levels. oecd.org Given the high acute toxicity observed for this compound, a thorough risk assessment is warranted to protect aquatic ecosystems.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of polyhalogenated phenols often relies on methods that may involve harsh conditions or hazardous reagents. Future research must prioritize the development of novel and sustainable synthetic routes for 4-Chloro-2,6-diiodophenol to minimize environmental impact.

A significant area of exploration is the adoption of green chemistry principles. This includes the use of environmentally benign solvents, such as water, and less toxic reagents. tandfonline.com Research into catalytic systems for the regioselective chlorination and iodination of phenol (B47542) is a promising avenue. For instance, methods for the aerobic oxyiodination of phenols using copper(II) nitrate (B79036) as a catalyst in water offer a green alternative to traditional protocols. researchgate.net Similarly, developing reagents like an Iodine/Sodium Nitrite (I₂/NaNO₂) combination, which allows for iodination to proceed at room temperature, represents a move towards more sustainable processes. thieme-connect.comelsevierpure.com Other green approaches under investigation for iodinating phenols include using potassium iodide with potassium ferrate in water or combinations of iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400). tandfonline.combenthamdirect.com The goal is to create a synthetic pathway that is not only efficient and high-yielding but also inherently safer and more sustainable, reducing waste and energy consumption.

In-depth Mechanistic Toxicology and Ecotoxicology Studies

Given that halogenated phenols as a class are known for their potential toxicity and persistence in the environment, in-depth toxicological and ecotoxicological studies on this compound are imperative. acs.orgresearchgate.net Phenolic compounds, in general, can denature proteins and cause tissue necrosis, with systemic absorption potentially leading to cardiac and central nervous system effects. mhmedical.commhmedical.com The high halogen content of this compound raises concerns about its potential for bioaccumulation and long-term environmental persistence. nih.gov

Future toxicological research should move beyond acute toxicity assessments to investigate chronic exposure effects and specific molecular mechanisms of toxicity. This includes studying its potential for endocrine disruption, genotoxicity, and carcinogenicity, as has been done for other chlorophenols like 2,4,6-trichlorophenol. cdc.gov Understanding the compound's metabolic fate in various organisms is crucial for assessing its bioaccumulation potential and the formation of potentially more toxic metabolites. nih.gov

Ecotoxicology studies should assess its impact on a wide range of non-target organisms across different trophic levels in aquatic and terrestrial ecosystems. The environmental fate, including its degradation pathways (both biotic and abiotic), persistence, and mobility in soil and water, needs to be thoroughly characterized to conduct comprehensive environmental risk assessments. researchgate.net

Table 1: Toxicity Data for Related Chlorophenols

Compound Organism Exposure Route Toxicity Value (LD50) Reference
2,4-Dichlorophenol Mouse/Rat Oral 580 - 4500 mg/kg bw industrialchemicals.gov.au
2,4-Dichlorophenol Mouse/Rat Dermal 780 mg/kg bw industrialchemicals.gov.au

This table highlights the known toxicity of structurally related compounds, underscoring the need for specific data on this compound.

Rational Design of Bioactive Derivatives with Enhanced Efficacy and Reduced Environmental Impact

The this compound molecule serves as a valuable starting scaffold for the rational design of new bioactive derivatives. The presence of two iodine atoms and a chlorine atom provides multiple sites for chemical modification, allowing for the fine-tuning of its biological activity. guidechem.com Iodophenols are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules, often utilized in cross-coupling reactions like the Sonogashira coupling. guidechem.comguidechem.com

Future research should focus on synthesizing analogues with enhanced efficacy for specific applications, such as antimicrobial or antifungal agents, while concurrently engineering them for reduced environmental impact. This could involve introducing functional groups that promote biodegradability without compromising the desired bioactivity. For example, modifying the phenolic hydroxyl group or replacing the iodine atoms via transition metal-catalyzed cross-coupling reactions can generate a library of new compounds for screening. guidechem.com The objective is to create derivatives that are highly effective for their intended purpose but can be readily broken down into benign substances in the environment, preventing long-term contamination.

Integration of Computational and Experimental Approaches for Predictive Modeling

To accelerate the research and development process while minimizing costs and animal testing, the integration of computational and experimental approaches is essential. Computational toxicology and Quantitative Structure-Activity Relationship (QSAR) models can be powerful tools for predicting the properties of this compound and its potential derivatives. nih.govmdpi.com

QSAR models can establish mathematical relationships between the chemical structure and biological activity or toxicity, allowing for the prediction of these endpoints for newly designed molecules. nih.gov For chlorophenols, QSAR models have been developed to predict toxicity by correlating properties like the n-octanol/water partition coefficient (log K(ow)) with toxic effects. nih.gov Such models, once validated according to established principles, can be used for regulatory purposes and to screen new compounds for potential hazards like persistence, bioaccumulation, and toxicity. aftonchemical.comtoxicology.org

Molecular docking simulations can predict how these molecules might interact with specific biological targets, such as enzymes or receptors, providing insights into their mechanism of action and helping to guide the design of more potent and selective derivatives. mdpi.com These in silico predictions must then be validated through targeted experimental assays, creating a synergistic cycle of prediction and verification that streamlines the discovery process. nih.gov

Exploration of Emerging Applications in Materials Science and Advanced Medicinal Chemistry

The unique electronic and structural features of this compound, particularly the presence of two iodine atoms, open up possibilities for its use in materials science. Iodine atoms are effective halogen bond donors, an interaction that is increasingly being used as a powerful tool in crystal engineering and supramolecular chemistry to construct complex, functional architectures. iucr.orgrsc.orgnih.gov

Future research could explore the use of this compound as a building block for novel functional materials. The directional nature of halogen bonds involving iodine could be exploited to create liquid crystals, porous organic frameworks, or co-crystals with specific electronic or optical properties. nih.govyoutube.comnih.gov The ability of iodine to form stable compounds and participate in charge-transfer complexes could lead to applications in organic electronics or sensor technology. samaterials.comwikipedia.org

In advanced medicinal chemistry, beyond direct derivatives, the compound can serve as a key intermediate for the synthesis of complex, polycyclic molecules. The C-I bond is the weakest of the carbon-halogen bonds, making it a reactive site for forming new carbon-carbon bonds, which is a fundamental step in building complex drug candidates. wikipedia.org Its utility as a precursor for pharmaceuticals and agrochemicals highlights its potential as a versatile component in the synthetic chemist's toolbox. google.com

Table of Compounds Mentioned

Compound Name
This compound
Phenol
2,4-Dichlorophenol
2,4,6-Trichlorophenol
Pentachlorophenol
Iodine
Potassium Iodide
Potassium Ferrate
Copper(II) Nitrate
Sodium Nitrite
Iodic Acid
Polyethylene Glycol
Silver Iodide
Aluminum Iodide
White Phosphorus
Hydrogen Iodide
Rhenium Hexachloride
Rhenium Pentabromide
Rhenium Tetraiodide
Iodine Heptafluoride
Sodium Iodate (B108269)
Thyroxine
Iodic Acid

Q & A

Q. What are the acute toxicity profiles of this compound in aquatic organisms?

  • Methodological Answer : Toxicity can be evaluated using standardized bioassays with Aedes aegypti larvae. For example, LC₅₀ values (concentration causing 50% mortality) are determined via probit analysis, with this compound showing LC₅₀ = 94.88 mg·L⁻¹ (95% CI: 91.21–98.31 mg·L⁻¹). Controls must include ascorbic acid to quench residual oxidizing agents (e.g., ClO₂) that may alter compound stability .

Advanced Research Questions

Q. How does photodegradation of this compound proceed in marine environments, and what are the key intermediates?

  • Methodological Answer : Under sunlight, the compound undergoes photonucleophilic substitution in seawater. Hydroxide, chloride, or bromide ions replace iodine atoms, forming δ-complex intermediates (e.g., 4-hydroxy-2,6-diiodophenol). The dissociation energy hierarchy (C–I < C–Br < C–Cl) dictates that iodine at the para position is preferentially replaced, yielding stable products like 2,6-diiodo-1,4-hydroquinone. Kinetic studies show degradation peaks at 110 h exposure, followed by secondary degradation of intermediates .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density-functional theory (DFT) with the Colle-Salvetti correlation-energy functional is effective for calculating electron density and local kinetic-energy density. Basis sets like 6-31G(d) for lighter atoms and LANL2DZ for iodine account for relativistic effects. Simulations predict substituent effects on aromatic ring polarization, critical for understanding reactivity in substitution reactions .

Q. How can contradictory data on reaction yields in iodination studies be resolved?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., para vs. ortho substitution). Systematic optimization of reaction conditions (temperature, stoichiometry, solvent polarity) is essential. For example, increasing H₂O₂ from 3 to 5 equivalents enhances iodine activation, reducing side products. Kinetic isotope effect (KIE) studies or isotopic labeling (e.g., deuterated solvents) can further elucidate mechanistic bottlenecks .

Q. What advanced oxidation processes (AOPs) are effective for degrading this compound in wastewater?

  • Methodological Answer : Solar photocatalysis with TiO₂ or ZnO achieves >80% degradation under UV-Vis irradiation (300–400 nm). Hydroxyl radicals (•OH) generated via hole-pair separation cleave the aromatic ring, forming biodegradable intermediates. Reaction rates follow pseudo-first-order kinetics, with rate constants (k) dependent on pH and catalyst loading .

Tables for Key Data

Toxicity Parameters for this compound LC₁₀ (mg·L⁻¹)LC₅₀ (mg·L⁻¹)LC₉₀ (mg·L⁻¹)
Aedes aegypti larvae54.1294.88166.33
95% Confidence Interval42.03–62.1191.21–98.31146.22–210.63
Source: Adapted from toxicity assays in .
Photodegradation Products in Seawater Intermediate δ-ComplexFinal Product
Nucleophile: OH⁻4-hydroxy-2,6-diiodophenol2,6-diiodo-1,4-hydroquinone
Nucleophile: Cl⁻This compoundThis compound*
Nucleophile: Br⁻4-bromo-2,6-diiodophenol4-bromo-2,6-diiodophenol
*Note: Further degradation occurs via dehalogenation .

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Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-2,6-diiodophenol
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,6-diiodophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.